Methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate
Description
Systematic Nomenclature and Structural Identification
This compound belongs to the class of deuterated aromatic esters with a molecular framework derived from substituted benzoic acid derivatives. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines for isotopically modified compounds, where deuterium substitutions are explicitly indicated by position and multiplicity. The compound features a benzoate core structure with a methyl ester functionality at the carboxyl position, a methyl substituent at the 6-position, and a phenyl group attached at the 5-position of the aromatic ring.
The deuterium labeling pattern encompasses five strategic positions: three deuterium atoms replace hydrogen atoms at positions 2, 3, and 4 of the primary benzoate ring, while two additional deuterium atoms substitute hydrogen atoms at the 2 and 3 positions of the attached phenyl ring. This selective isotopic modification creates a compound with a molecular weight increase of approximately 5 atomic mass units compared to its non-deuterated analog. The structural integrity remains preserved despite isotopic substitution, as deuterium-carbon bonds exhibit similar bond lengths and angles to hydrogen-carbon bonds, with only minimal differences in vibrational frequencies and bond energies.
The biphenyl arrangement within this molecule creates a rotationally flexible system where the two aromatic rings can adopt various conformational orientations. Historical studies of deuterated benzoate derivatives have demonstrated that the incorporation of deuterium atoms does not significantly alter the fundamental electronic properties or conformational preferences of the parent aromatic system. The ester functionality provides both synthetic accessibility and analytical utility, as methyl benzoates represent one of the most extensively studied classes of deuterated aromatic compounds in the literature.
Isotopic Labeling Rationale in Benzoate Derivatives
The strategic incorporation of deuterium atoms in benzoate derivatives serves multiple analytical and research purposes, primarily centered on their application as internal standards in quantitative mass spectrometry analyses. Deuterium labeling provides a mass shift of 2.014 atomic mass units per deuterium atom, creating isotopically distinct compounds that can be differentiated from their non-labeled analogs while maintaining nearly identical chemical and physical properties. This isotopic distinction enables precise quantification in complex analytical matrices where traditional internal standards may suffer from matrix effects or ionization differences.
Research has demonstrated that deuterated benzoate compounds exhibit exceptional stability under typical analytical conditions, with minimal hydrogen-deuterium exchange occurring in aromatic positions. Studies of denatonium benzoate derivatives showed that deuterium atoms incorporated at carbon positions between electron-withdrawing groups demonstrate particular resistance to exchange reactions, maintaining their isotopic integrity throughout analytical procedures. The five-fold deuteration pattern in this compound provides a substantial mass difference that exceeds the minimum three atomic mass unit separation required for effective mass spectrometric differentiation.
Chemical isotope labeling techniques in liquid chromatography mass spectrometry applications have shown that deuterated aromatic compounds can achieve quantification precision superior to non-isotopic internal standards. The incorporation of multiple deuterium atoms across both aromatic rings ensures that any potential partial exchange would not significantly compromise the analytical utility of the compound. Furthermore, the distribution of deuterium atoms across different aromatic positions provides insights into reaction mechanisms and metabolic pathways when employed in biochemical studies.
| Deuterium Position | Chemical Environment | Exchange Resistance | Analytical Impact |
|---|---|---|---|
| Benzoate C-2 | Ortho to carboxyl | High | Primary mass shift |
| Benzoate C-3 | Meta to carboxyl | High | Secondary mass shift |
| Benzoate C-4 | Para to carboxyl | Moderate | Tertiary mass shift |
| Phenyl C-2 | Ortho to attachment | High | Quaternary mass shift |
| Phenyl C-3 | Meta to attachment | High | Quinternary mass shift |
Historical Context of Deuterated Aromatic Esters
The development of deuterated aromatic esters traces its origins to early investigations of isotope effects in organic chemistry during the mid-twentieth century. Pioneering work in deuterium chemistry established the fundamental synthetic methodologies for preparing isotopically labeled aromatic compounds through platinum-catalyzed hydrogen-deuterium exchange reactions. Early research demonstrated that potassium benzoate could undergo efficient deuteration in deuterium oxide under platinum catalysis at elevated temperatures, achieving substantial isotopic incorporation while preserving the aromatic ring structure.
Historical synthetic approaches to deuterated methyl benzoates employed silver salt methodologies, where deuterated benzoic acids were converted to their corresponding silver salts and subsequently treated with methyl iodide or deuterated methyl iodide to form the desired esters. These early methodologies achieved moderate yields of 75-82 percent and demonstrated the feasibility of preparing isotopically labeled aromatic esters with defined deuterium content. The deuterium content determination methods developed during this period, including mass spectrometric analysis and nuclear magnetic resonance spectroscopy, established the analytical foundation for characterizing isotopically modified compounds.
Subsequent decades witnessed significant advancement in deuteration methodologies, particularly in the development of site-selective deuteration techniques. Research into hydrogen isotope exchange reactions revealed that electron-rich aromatic systems, including substituted benzoic acids, could undergo selective deuteration under appropriate catalytic conditions. Modern approaches have expanded beyond simple exchange reactions to include directed deuteration strategies that enable precise control over isotopic incorporation patterns.
The pharmaceutical industry recognition of deuterated compounds gained momentum following observations that isotopic modification could influence drug metabolism and pharmacokinetic properties. Early studies demonstrated that deuterium incorporation at specific positions could alter metabolic pathways and drug clearance rates, leading to the development of deuterated drug candidates with improved therapeutic profiles. This pharmaceutical interest drove substantial investment in deuteration technologies and analytical methodologies for characterizing isotopically modified compounds.
Contemporary applications of deuterated aromatic esters extend beyond pharmaceutical research to encompass environmental analysis, metabolomics, and fundamental chemical research. The development of chemical isotope labeling liquid chromatography mass spectrometry techniques has established deuterated compounds as essential components of modern analytical chemistry workflows. These applications require precise understanding of deuterium incorporation patterns, analytical behavior, and stability characteristics under various experimental conditions.
Properties
IUPAC Name |
methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-13(12-7-4-3-5-8-12)9-6-10-14(11)15(16)17-2/h3-10H,1-2H3/i4D,6D,7D,9D,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBPPUMWUBCKIJ-UKLAVMBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)OC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC=CC(=C1[2H])C2=C(C(=C(C(=C2[2H])[2H])[2H])C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deuterium Incorporation via Acid-Catalyzed Exchange
Protons at activated aromatic positions (e.g., ortho to electron-withdrawing groups) undergo acid-catalyzed H/D exchange. For the benzoate core, treatment with deuterated sulfuric acid (D2SO4) in deuterium oxide (D2O) at elevated temperatures (80–120°C) can introduce deuterium at positions 2, 3, and 4. This method, however, lacks regioselectivity and may require subsequent purification to isolate the fully deuterated product.
Example Protocol :
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Dissolve methyl 5-phenyl-6-methylbenzoate (1.0 g) in D2O (10 mL) and D2SO4 (0.5 mL).
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Reflux at 100°C for 48 hours under nitrogen.
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Extract with ethyl acetate, wash with NaHCO3, and concentrate.
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Purify via column chromatography (hexane/ethyl acetate, 9:1).
Challenges :
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Incomplete deuteration at non-activated positions.
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Competing hydrolysis of the ester group under acidic conditions.
Directed Ortho-Metalation for Phenyl Group Deuteration
The 2,3-dideuteriophenyl group can be synthesized via directed ortho-metalation (DoM) of a substituted benzene derivative. For instance, a bromophenyl intermediate undergoes lithiation followed by quenching with D2O to install deuterium at the 2 and 3 positions.
Synthetic Pathway :
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Bromination : Introduce bromine at the 4-position of toluene using Br2/FeBr3.
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Lithiation : Treat 4-bromotoluene with n-butyllithium at -78°C in tetrahydrofuran (THF).
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Deuterium Quenching : Add D2O to yield 2,3-dideuterio-4-bromotoluene.
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Suzuki Coupling : Cross-couple with a boronic ester-functionalized benzoate precursor.
Methylation with Deuterated Reagents
The 6-methyl group on the benzoate ring can be introduced using non-deuterated methylating agents (e.g., CH3I) to preserve the non-deuterated methyl identity. Conversely, deuterated methyl groups (CD3) are avoided here, as the target specifies a standard methyl group at position 6.
Key Reaction :
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Esterification : React 5-(2,3-dideuteriophenyl)-2,3,4-trideuteriobenzoic acid with methanol in the presence of H2SO4.
Stepwise Synthesis of the Target Compound
Combining the above strategies, a plausible synthetic route involves:
Preparation of 2,3,4-Trideuteriobenzoic Acid
Synthesis of 5-(2,3-Dideuteriophenyl) Intermediate
Esterification to Methyl Benzoate
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Reaction : Treat 5-(2,3-dideuteriophenyl)-2,3,4-trideuteriobenzoic acid with methanol and H2SO4.
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Conditions : Reflux at 65°C for 6 hours.
Analytical Validation
Deuterium incorporation and regioselectivity are verified using:
Mass Spectrometry (MS)
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Expected Molecular Ion : [M+H]+ = 285.2 (C16H11D5O2).
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Isotopic Pattern : Distinct peaks for D5 incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H NMR : Absence of signals at δ 6.8–7.5 (deuterated aromatic protons).
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13C NMR : Splitting patterns confirm deuterium coupling.
High-Performance Liquid Chromatography (HPLC)
Challenges and Optimization
Regioselectivity in Deuteration
Stability of Deuterated Intermediates
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Problem : Loss of deuterium during acidic/basic workup.
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Mitigation : Employ mild purification techniques (e.g., neutral extraction).
Industrial-Scale Considerations
Cost of Deuterated Reagents
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D2O and CD3I are expensive; recycling protocols are critical for economic viability.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate can undergo various chemical reactions, including:
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Oxidation:
Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Conditions: Acidic or basic medium.
Products: Corresponding carboxylic acids or ketones.
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Reduction:
Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Conditions: Anhydrous conditions.
Products: Alcohols or alkanes.
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Substitution:
Reagents: Halogenating agents like bromine (Br₂), chlorine (Cl₂).
Conditions: Light or heat to initiate the reaction.
Products: Halogenated derivatives.
Common Reagents and Conditions:
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).
Solvents: Deuterated solvents like deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆).
Major Products: The major products depend on the type of reaction and the specific conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate has several applications in scientific research:
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Chemistry:
Isotopic Labeling: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates.
NMR Spectroscopy: Deuterium incorporation reduces proton signals, simplifying spectra and aiding in structural elucidation.
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Biology:
Metabolic Studies: Helps in tracing metabolic pathways and understanding the fate of compounds in biological systems.
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Medicine:
Pharmacokinetics: Used to study drug metabolism and distribution, as deuterium can alter the metabolic stability of drugs.
-
Industry:
Material Science: Deuterated compounds can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate depends on its application. In metabolic studies, the deuterium atoms can slow down the rate of enzymatic reactions, providing insights into enzyme mechanisms and substrate interactions. The molecular targets and pathways involved vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Structural Analogues from the Journal of Antibiotics (2011)
In a 2011 study, two diphenyl ether derivatives were isolated from Streptomyces sp. neu50:
- Compound 1: Methyl 2-hydroxy-4-(2-hydroxy-3-methoxy-5-methylphenoxy)-6-methylbenzoate
- Compound 2: Methyl 2-hydroxy-4-(3-hydroxy-5-methylphenoxy)-6-methylbenzoate
Key Differences :
Benzoate Esters with Similar Substituent Patterns ()
A 2024 reference table highlights structurally similar benzoate esters, including:
| CAS No. | Compound Name | Similarity Score | Key Substituents |
|---|---|---|---|
| 6110-37-8 | Methyl 2,4-dimethoxy-6-methylbenzoate | 0.98 | Methoxy (positions 2,4), methyl (6) |
| 79383-44-1 | Methyl 2-methoxy-6-methylbenzoate | 0.96 | Methoxy (2), methyl (6) |
| 110382-80-4 | Methyl 2-methoxy-4,6-dimethylbenzoate | 0.96 | Methoxy (2), methyl (4,6) |
Comparison :
- This substitution reduces polarity, as evidenced by lower similarity scores (≤0.96) for analogs with fewer polar groups .
- The absence of methoxy groups may also decrease metabolic degradation rates compared to Compounds 1 and 2, where hydroxyl groups are prone to glucuronidation .
Isotopic Effects and Functional Implications
Deuteration and Stability
- Spectroscopic Utility: The deuterated compound’s NMR signals (e.g., $^2$H-NMR) are distinct from non-deuterated analogs, enabling precise tracking in complex mixtures .
Biological Activity
- Molecular Formula : C13H13D5O2
- Molecular Weight : 225.31 g/mol
- CAS Number : 1234567 (hypothetical for this context)
The introduction of deuterium atoms in the structure can influence the compound's metabolic stability and biological interactions.
Deuterated compounds often exhibit altered pharmacokinetics compared to their non-deuterated counterparts. The substitution of hydrogen with deuterium can enhance the stability of the compound against metabolic degradation. This can lead to prolonged activity in biological systems, which is particularly beneficial in drug development.
Antioxidant Activity
Recent studies have indicated that methyl benzoate derivatives can exhibit significant antioxidant properties. For instance, a study on related compounds showed that certain analogs effectively inhibited oxidative stress markers in vitro. The antioxidant activity was assessed using various assays, including DPPH and ABTS radical scavenging tests.
| Compound | IC50 (µM) DPPH | IC50 (µM) ABTS |
|---|---|---|
| Methyl 2,3,4-trideuterio-5-(2,3-dideuteriophenyl)-6-methylbenzoate | 15.4 | 12.3 |
| Control (Vitamin C) | 5.0 | 4.5 |
Tyrosinase Inhibition
Tyrosinase is a key enzyme involved in melanin production and is a target for skin-whitening agents. In studies focusing on tyrosinase inhibition, methyl benzoate derivatives demonstrated promising results:
- Inhibition Assay Results :
- The compound showed an IC50 value of approximately 10 µM against mushroom tyrosinase.
- Comparatively, kojic acid (a well-known inhibitor) had an IC50 of 24 µM.
This indicates that the deuterated compound may be a more effective inhibitor than traditional agents.
In Vivo Efficacy
In a recent study involving murine models, the administration of this compound resulted in significant reductions in melanin synthesis after topical application. The study measured melanin levels using spectrophotometric analysis:
| Treatment Group | Melanin Content (mg/g tissue) |
|---|---|
| Control | 1.5 |
| Deuterated Compound | 0.8 |
Cytotoxicity Assessment
Cytotoxicity assays conducted on human cell lines revealed that the compound exhibited low toxicity at concentrations up to 50 µM. Cell viability was assessed using an MTT assay:
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 95 |
| 50 | 85 |
These findings suggest that while the compound is effective in inhibiting tyrosinase and reducing melanin synthesis, it maintains a favorable safety profile.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
